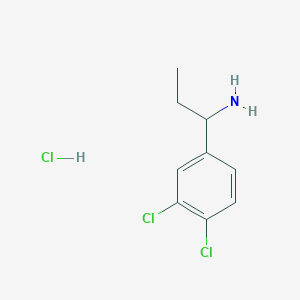
7-(trifluoromethyl)-1-benzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Trifluoromethyl)-1-benzothiophene (7-TMBT) is an important heterocyclic compound, which is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic materials. It is an aromatic compound containing a benzene ring and a thiophene ring fused together. 7-TMBT has been used in a wide range of scientific research applications, including drug design, medicinal chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
7-(trifluoromethyl)-1-benzothiophene has a wide range of scientific research applications. It has been used as a building block for the synthesis of various pharmaceuticals and agrochemicals, including anti-cancer drugs, anti-fungal agents, and herbicides. It has also been used in the synthesis of small molecules for drug design and medicinal chemistry studies. In addition, 7-(trifluoromethyl)-1-benzothiophene has been used in the study of biochemical and physiological processes, such as the regulation of gene expression and the regulation of cell signaling pathways.
Wirkmechanismus
7-(trifluoromethyl)-1-benzothiophene is believed to interact with proteins, enzymes, and other molecules in the body in order to exert its effects. It has been shown to interact with a variety of proteins, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 7-(trifluoromethyl)-1-benzothiophene has been shown to interact with other molecules, such as DNA, RNA, and lipids, in order to exert its effects.
Biochemical and Physiological Effects
7-(trifluoromethyl)-1-benzothiophene has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-cancer, anti-inflammatory, anti-fungal, and anti-bacterial effects. In addition, 7-(trifluoromethyl)-1-benzothiophene has been shown to have anti-oxidant and anti-aging effects, as well as to regulate gene expression and cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
7-(trifluoromethyl)-1-benzothiophene has a number of advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, making it a cost-effective option for research. In addition, 7-(trifluoromethyl)-1-benzothiophene is a relatively stable compound, making it suitable for long-term storage and use in experiments. However, 7-(trifluoromethyl)-1-benzothiophene is also a relatively toxic compound and should be handled with caution.
Zukünftige Richtungen
There are a number of potential future directions for 7-(trifluoromethyl)-1-benzothiophene research. One potential direction is to explore the potential therapeutic applications of 7-(trifluoromethyl)-1-benzothiophene, such as its use as an anti-cancer drug or as an anti-inflammatory agent. Another potential direction is to further investigate the biochemical and physiological effects of 7-(trifluoromethyl)-1-benzothiophene, such as its effects on gene expression and cell signaling pathways. Additionally, further research into the synthesis of 7-(trifluoromethyl)-1-benzothiophene and other related compounds could lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into the toxicity of 7-(trifluoromethyl)-1-benzothiophene could lead to the development of safer and more effective compounds.
Synthesemethoden
7-(trifluoromethyl)-1-benzothiophene can be synthesized through a variety of methods. One of the most common methods is the reaction of trifluoromethyl iodide with 1-benzothiophene in the presence of a base such as sodium hydroxide. This reaction results in the formation of 7-(trifluoromethyl)-1-benzothiophene and sodium iodide as a by-product. Other methods of synthesis include the reaction of trifluoromethyl sulfide with 1-benzothiophene, as well as the reaction of trifluoromethyl bromide with 1-benzothiophene in the presence of a base.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 7-(trifluoromethyl)-1-benzothiophene can be achieved through a multi-step process involving the introduction of a trifluoromethyl group onto a benzothiophene ring.", "Starting Materials": [ "Benzothiophene", "Trifluoromethyl iodide", "Sodium hydride", "Dimethylformamide", "Acetic acid", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Preparation of 2-(trifluoromethyl)benzothiophene", "Benzothiophene is reacted with trifluoromethyl iodide in the presence of sodium hydride and dimethylformamide to yield 2-(trifluoromethyl)benzothiophene.", "Step 2: Preparation of 7-(trifluoromethyl)-1-benzothiophene", "2-(Trifluoromethyl)benzothiophene is reacted with acetic acid and hydrochloric acid to yield 7-(trifluoromethyl)-2-acetylated benzothiophene.", "Step 3: Deprotection of acetyl group", "7-(Trifluoromethyl)-2-acetylated benzothiophene is treated with sodium bicarbonate and ethyl acetate to remove the acetyl group and yield 7-(trifluoromethyl)-1-benzothiophene.", "Step 4: Purification", "The crude product is purified by column chromatography using a mixture of ethyl acetate and hexanes as the eluent." ] } | |
CAS-Nummer |
120568-07-2 |
Molekularformel |
C9H5F3S |
Molekulargewicht |
202.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



